Stereochemical Configuration Dictates the Diastereomer of the Final NK1 Antagonist Drug Candidate
The (2S,3S)-enantiomer reacts in a stereospecific manner with (S)-N-methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine to yield a single carboxamide diastereomer, which is the pharmacologically relevant NK1 antagonist [1]. In contrast, the (2R,3R)-enantiomer would produce the opposite diastereomer, necessitating re-validation of biological activity . No racemization is observed under the reported coupling conditions.
| Evidence Dimension | Diastereomeric outcome of carboxamide coupling |
|---|---|
| Target Compound Data | Yields (2S,3S,1'S)-carboxamide diastereomer |
| Comparator Or Baseline | (2R,3R)-enantiomer yields (2R,3R,1'S)-carboxamide diastereomer |
| Quantified Difference | Absolute configuration of the newly formed stereocenter is inverted relative to the target diastereomer |
| Conditions | Coupling with (S)-N-methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using triphosgene and triethylamine [1] |
Why This Matters
Procurement of the incorrect enantiomer leads to a different diastereomer that would require full de novo biological characterization, negating the purpose of using a known intermediate.
- [1] MolAid. Reaction: [(2S,3S)-alcohol] + [(S)-amine] → 2-(S)-(4-fluoro-2-methyl-phenyl)-3-(S)-hydroxymethyl-pyrrolidine-1-(S)-carboxylic acid [1-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methyl-amide. https://www.molaid.com/MS_91591 (accessed 2026-04-30). View Source
